2,3-Dibromo-1,4-butanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

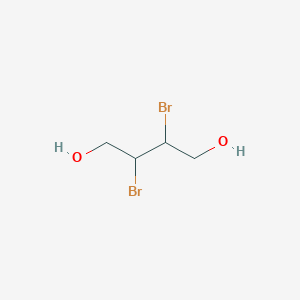

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYNQEOLHRWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869065 | |

| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20163-90-0, 1947-58-6 | |

| Record name | 2,3-Dibromo-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20163-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol, 2,3-dibromo-, (+,-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020163900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-2,3-dibromobutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Butanediol, 2,3-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dibromo-1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromo-1,4-butanediol: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dibromo-1,4-butanediol, a halogenated organic compound with potential applications as a chemical intermediate in organic synthesis. The document details its synthesis, physical and chemical properties, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Br₂O₂ | [2][3][4] |

| Molecular Weight | 247.91 g/mol | [1][2] |

| CAS Number | 1947-58-6 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 148-150 °C at 1.5 mmHg | [1] |

| InChI Key | OXYNQEOLHRWEPE-UHFFFAOYSA-N | [2][3] |

| SMILES String | OCC(Br)C(Br)CO | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the bromination of an unsaturated precursor. A patented method details the reaction of 1,4-butynediol with bromine.[5]

Experimental Protocol: Addition Reaction

This protocol is based on the procedure described in the patent literature.[5]

Materials:

-

1,4-Butynediol

-

Bromine

-

Sulfuric acid

-

Absolute ethanol

-

Water

Procedure:

-

Addition Reaction: In a suitable reaction vessel, charge equimolar amounts of 1,4-butynediol and bromine.

-

pH Adjustment: Add sulfuric acid to adjust the pH of the reaction mixture to between 1 and 3.

-

Reaction Conditions: Maintain the reaction temperature between -5 °C and 1 °C for a period of 6 to 9 hours.

-

Isolation of Crude Product: After the reaction is complete, dehydrate the mixture to obtain the crude this compound product.

-

Crystallization and Purification: Purify the crude product by recrystallization from absolute ethanol.

-

Drying: Dry the purified fine product under vacuum at a temperature between 25 °C and 35 °C for 3 to 5 hours.

The final product is described as a pure white, crystalline solid.[5]

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for this compound are available through subscription-based services and databases such as SpectraBase and from commercial suppliers.[2][3] Publicly available, detailed spectral data with peak assignments is limited. The NIST WebBook provides access to the mass spectrum (electron ionization) of dl-2,3-dibromo-1,4-butanediol.[6]

Applications in Drug Development and Organic Synthesis

The unbrominated parent compound, 1,4-butanediol, is known to be a precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter and recreational drug.[7][8][9] The metabolism of 1,4-butanediol to GHB is a well-documented pathway.[8] However, similar biological conversion pathways for this compound have not been described in the available literature.

The presence of two bromine atoms and two hydroxyl groups allows for a variety of potential chemical transformations, making it a point of interest for synthetic chemists.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from 1,4-butynediol as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Potential as a Chemical Intermediate

The following diagram illustrates the logical relationship of this compound as a versatile chemical intermediate, highlighting its potential for further chemical modifications.

Caption: Potential reaction pathways for this compound.

Safety Information

This compound is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1]

Conclusion

This compound is a readily synthesizable compound with potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not well-documented in publicly available literature, its chemical functionalities suggest it could serve as a valuable building block for the construction of more complex molecules. Further research is needed to explore its full potential in the synthesis of biologically active compounds.

References

- 1. This compound 99 1947-58-6 [sigmaaldrich.com]

- 2. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. scbt.com [scbt.com]

- 5. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 6. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]

- 7. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 8. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

Synthesis of 2,3-dibromo-1,4-butanediol from 2-butene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dibromo-1,4-butanediol from its precursor, 2-butene-1,4-diol. This transformation is a fundamental example of electrophilic addition of bromine to an alkene, a crucial reaction in organic synthesis for the introduction of bromine atoms into a carbon skeleton. The resulting di-brominated product can serve as a versatile intermediate in the development of various pharmaceutical compounds and other fine chemicals.

Reaction Pathway and Mechanism

The core of this synthesis involves the reaction of the carbon-carbon double bond in 2-butene-1,4-diol with molecular bromine (Br₂). The reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion. This stereospecificity is a key feature of this reaction.

An In-depth Technical Guide to 2,3-Dibromo-1,4-butanediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2,3-Dibromo-1,4-butanediol. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

This compound is a halogenated diol with the molecular formula C₄H₈Br₂O₂.[1][2][3][4] Its structure features a four-carbon backbone with hydroxyl groups at positions 1 and 4, and bromine atoms at positions 2 and 3. The presence of two chiral centers at the brominated carbons gives rise to stereoisomerism. The compound is typically available as a solid.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₈Br₂O₂ |

| Molecular Weight | 247.91 g/mol |

| CAS Number | 1947-58-6 (for dl-racemate) |

| Melting Point | 88-90 °C (lit.) |

| Boiling Point | 148-150 °C at 1.5 mmHg (lit.) |

| IUPAC Name | 2,3-dibromobutane-1,4-diol |

| Synonyms | dl-2,3-Dibromo-1,4-butanediol, (R,R)-(±)-2,3-dibromobutane-1,4-diol |

| InChI | 1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 |

| InChIKey | OXYNQEOLHRWEPE-UHFFFAOYSA-N |

| SMILES | OCC(Br)C(Br)CO |

Chemical Structure and Stereoisomerism

The structure of this compound contains two adjacent chiral centers at carbons 2 and 3, where the bromine atoms are attached. This leads to the existence of three stereoisomers: (2R,3R), (2S,3S), and the meso form (2R,3S). The commercially available compound is often the racemic mixture of the (2R,3R) and (2S,3S) enantiomers, denoted as dl-2,3-Dibromo-1,4-butanediol or (R,R)-(±)-2,3-dibromobutane-1,4-diol.[2] The specific stereochemistry can significantly influence its biological activity and physical properties. The '(2R,3R)-rel' designation indicates a racemic mixture of the (2R,3R) and (2S,3S) isomers.[1]

Experimental Protocols: Synthesis and Purification

A common method for the synthesis of this compound involves the bromination of an unsaturated precursor. A detailed experimental protocol, as described in patent literature, is provided below.[5]

Synthesis of this compound from 1,4-Butynediol

This process involves the addition of bromine to 1,4-butynediol in an acidic aqueous medium.

Materials:

-

1,4-Butynediol

-

Bromine

-

Sulfuric acid

-

Absolute ethanol

Reaction Step:

-

Charge a reaction vessel with equimolar amounts of 1,4-butynediol and bromine.

-

Add sulfuric acid to adjust the pH of the reaction mixture to between 1 and 3.

-

Cool the mixture and maintain the reaction temperature between -5 °C and 1 °C.

-

Allow the reaction to proceed for 6 to 9 hours.

-

Upon completion, dehydrate the mixture to obtain the crude this compound product.

Purification Step:

-

The crude product is purified by crystallization from absolute ethanol.

-

The purified product is then dried under vacuum for 3 to 5 hours at a temperature of 25 to 35 °C to yield the final crystalline product.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Biological Activity and Drug Development Context

There is limited publicly available information on the specific biological activities or signaling pathways associated with this compound. However, it is important to consider the biological profile of its parent compound, 1,4-butanediol.

1,4-Butanediol is known to be a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive substance.[6][7] In the body, 1,4-butanediol is metabolized to GHB, which then exerts its effects on the central nervous system.[6][7]

The introduction of bromine atoms into the butanediol backbone to form this compound would be expected to significantly alter its metabolic fate and pharmacological properties. Halogenation is a common strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and receptor binding affinity. Therefore, while no specific biological targets for the dibrominated compound have been identified in the searched literature, its structural relationship to a known psychoactive compound suggests that it could be a subject of interest for neurological or pharmacological research. Professionals in drug development may consider this compound as a potential scaffold or intermediate for the synthesis of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. (2R,3R)-rel-2,3-Dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]

- 3. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 2,3-Dibromo-1,4-butanediol (melting point, boiling point).

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromo-1,4-butanediol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful experimental design and synthesis. This guide provides a detailed overview of the physical properties of this compound, with a specific focus on its melting and boiling points.

Physical and Chemical Properties

This compound is a halogenated aliphatic intermediate.[1] Its chemical structure and properties make it a valuable building block in organic synthesis, particularly in the production of flame retardants and specialty polymers.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8Br2O2 | [2][3] |

| Molecular Weight | 247.91 g/mol | [3][4] |

| Appearance | White to off-white powder, crystals, crystalline powder and/or chunks | [1] |

| Melting Point | 88-90 °C | [1][2][4][5] |

| 82-84 °C | [6] | |

| Boiling Point | 148-150 °C at 1.5 mmHg | [1][2][4][5] |

| 365.3 °C at 760 mmHg | [6] | |

| Density | 1.256 g/cm³ | [2] |

| 2.124 g/cm³ | [6] | |

| Flash Point | 148-150°C/1.5mm | [2] |

| 174.7 °C | [6] | |

| Vapor Pressure | 3.73E-05 mmHg at 25°C | [2] |

| Solubility | Soluble in Methanol (50 mg/mL) | [1] |

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the bromination of 1,4-butynediol.[7]

Materials:

-

1,4-butynediol

-

Bromine

-

Sulfuric acid

-

Absolute ethanol

Procedure: [7]

-

Addition Reaction: 1,4-butynediol and bromine are combined in equimolar amounts. The pH of the reaction mixture is adjusted to between 1 and 3 using sulfuric acid. The reaction is carried out for 6 to 9 hours at a temperature between -5 °C and 1 °C.

-

Dehydration: Following the reaction, the crude this compound product is obtained after dehydration.

-

Crystallization and Purification: The crude product is purified by crystallization from absolute ethanol to yield the fine product.

-

Drying: The purified product is vacuum-dried for 3 to 5 hours at a temperature between 25 and 35 °C.

The resulting product is described as a pure white, needle-like crystal with a purity of 99.8%.[7]

Determination of Melting and Boiling Points

While the specific experimental details for the cited melting and boiling points are not provided in the search results, standard laboratory techniques are typically employed for these measurements.

Melting Point Determination: A common method for determining the melting point of a crystalline solid is using a melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and heated in a calibrated heating block. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Boiling Point Determination: The boiling point of a liquid at a specific pressure is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed. The boiling point is then measured at a reduced pressure, as is the case for this compound (148-150 °C at 1.5 mmHg).[1][2][4][5]

Visualizations

The synthesis of this compound can be represented as a sequential workflow.

Caption: Synthesis workflow for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 1947-58-6 [sigmaaldrich.com]

- 5. This compound | 1947-58-6 [chemicalbook.com]

- 6. DL-1,4-Dibromo-2,3-butanediol | CAS 299-70-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

2,3-Dibromo-1,4-butanediol CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromo-1,4-butanediol, focusing on its chemical properties, synthesis, and potential applications as a chemical intermediate.

Chemical Identity and Properties

This compound is a halogenated diol. Its chemical structure consists of a four-carbon butane backbone with hydroxyl groups at positions 1 and 4, and bromine atoms at positions 2 and 3. The presence of two stereocenters at C2 and C3 means that this compound can exist as different stereoisomers. The most commonly available form is the racemic mixture of the (2R,3R) and (2S,3S) enantiomers, denoted as dl-2,3-Dibromo-1,4-butanediol.

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Identifiers and Molecular Properties

| Property | Value | Citations |

| Chemical Name | 2,3-Dibromobutane-1,4-diol | [1][2] |

| Molecular Formula | C₄H₈Br₂O₂ | [3][4] |

| Molecular Weight | 247.91 g/mol | [2][4] |

| CAS Number | 1947-58-6 (for dl-racemic mixture) | [4][5][6] |

| 20163-90-0 (general) | [1][3][7] | |

| EC Number | 217-750-1 | [4] |

| InChI Key | OXYNQEOLHRWEPE-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C(C(C(CO)Br)Br)O | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

| Appearance | Solid | [4] |

| Melting Point | 88-90 °C | [4][6] |

| Boiling Point | 148-150 °C at 1.5 mmHg | [4][6] |

| Density | 2.124 g/cm³ (predicted) | [6] |

| Flash Point | 156.6 °C | [6] |

| Vapor Pressure | 3.73E-05 mmHg at 25°C | [6] |

| Refractive Index | 1.583 (predicted) | [6] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 3 | [7] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for various research and development applications. A common method for its preparation is through the bromination of an alkene precursor. A related synthesis for 2,3-dibromo-2-butene-1,4-diol from 2-butyne-1,4-diol provides insight into the bromination process of butanediol precursors.[8]

Experimental Protocol: Synthesis of 2,3-dibromo-2-butene-1,4-diol

This protocol describes the synthesis of a structurally related compound and illustrates a general approach to the bromination of unsaturated diols.

Objective: To synthesize 2,3-dibromo-2-butene-1,4-diol by the direct bromination of 2-butyne-1,4-diol in an aqueous medium.[8]

Materials:

-

2-butyne-1,4-diol

-

Bromine

-

Deionized water

Procedure:

-

Prepare an aqueous solution of 2-butyne-1,4-diol with a concentration of approximately 20% to 45%.[8]

-

Cool the reaction mixture to a temperature range of -10 °C to +25 °C. A preferred operating temperature is between +5 °C and +25 °C.[8]

-

Slowly add bromine to the 2-butyne-1,4-diol solution. It is recommended to use an equimolar ratio of bromine to 2-butyne-1,4-diol, with a preferred ratio of 0.9 to 1.1 moles of bromine per mole of the diol.[8]

-

As the reaction proceeds, the solid product, 2,3-dibromo-2-butene-1,4-diol, will precipitate from the solution.[8]

-

Maintain the reaction temperature within the specified range to ensure the predominant formation of the desired product.[8]

-

After the addition of bromine is complete, continue stirring the mixture for a designated period to ensure the reaction goes to completion.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the final 2,3-dibromo-2-butene-1,4-diol.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of 2,3-dibromo-2-butene-1,4-diol.

Applications in Research and Development

Currently, there is limited information available on the direct biological activity or involvement of this compound in specific signaling pathways. Its primary utility in the fields of chemical research and drug development lies in its role as a versatile chemical intermediate.

The presence of two bromine atoms and two hydroxyl groups makes it a valuable building block for the synthesis of more complex molecules. The bromine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The hydroxyl groups can be oxidized, esterified, or used to form ethers, further expanding its synthetic potential.

Potential synthetic applications include:

-

Precursor for Heterocyclic Compounds: The diol functionality can be used to construct various oxygen-containing heterocyclic rings.

-

Introduction of Vicinal Functionality: The 2,3-dibromo motif allows for the stereocontrolled introduction of other functional groups in a vicinal arrangement.

-

Polymer Chemistry: Diols are common monomers in the synthesis of polyesters and polyurethanes. The bromine atoms could be used to create functionalized polymers or as sites for subsequent cross-linking reactions.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and materials science. While its direct biological activities are not well-documented, its rich functionality makes it a useful building block for the creation of more complex and potentially bioactive molecules. Researchers and drug development professionals should consider its synthetic utility for the construction of novel chemical entities. Further investigation into its reactivity and potential applications is warranted.

References

- 1. CAS 20163-90-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,3-二溴-1,4-丁二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]

- 6. 1947-58-6 [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

Spectroscopic Profile of 2,3-Dibromo-1,4-butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 2,3-Dibromo-1,4-butanediol. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for obtaining such data, and includes a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. While exact values may vary slightly based on experimental conditions, these tables provide a reliable reference for the key spectral features of the molecule.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegative bromine and oxygen atoms.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Notes |

| -CH(Br)- | 4.0 - 4.5 | Multiplet | The two methine protons are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the adjacent methylene protons. |

| -CH₂(OH) | 3.8 - 4.2 | Multiplet | The four methylene protons are diastereotopic and will likely appear as complex multiplets due to coupling with the adjacent methine proton. |

| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature. |

Note: The actual proton NMR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, two distinct signals are expected for the carbon atoms of this compound.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| -CH(Br)- | 50 - 60 |

| -CH₂(OH) | 65 - 75 |

Note: The actual ¹³C NMR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich.

Table 3: IR Spectroscopic Data

The infrared spectrum of this compound is dominated by absorptions corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups and the C-Br stretching of the alkyl halide.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkane) | 2850 - 3000 | Medium to Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: The actual FTIR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich.

Table 4: Mass Spectrometry Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). The molecular ion peak will therefore appear as a cluster of peaks.

| m/z Value | Assignment | Expected Relative Abundance Pattern |

| 246, 248, 250 | [M]⁺ (Molecular Ion) | A characteristic 1:2:1 intensity ratio for a dibrominated compound. |

| 167, 169 | [M - Br]⁺ | A 1:1 intensity ratio. |

| 137, 139 | [M - Br - CH₂OH]⁺ | A 1:1 intensity ratio. |

| 121 | [C₄H₅O₂]⁺ | |

| 107 | [C₃H₃OBr]⁺ | |

| 81, 79 | [Br]⁺ | A 1:1 intensity ratio. |

Note: The mass spectrum for dl-2,3-Dibromo-1,4-butanediol is available from the NIST Chemistry WebBook.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher frequency NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Instrument Parameters (GC-MS with EI):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (EI source):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and the isotopic distribution of the molecular ion and major fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Mechanism of Bromination of 2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, stereochemistry, and experimental considerations for the bromination of 2-butene-1,4-diol. The principles outlined herein are foundational to understanding electrophilic addition reactions and their application in the synthesis of functionalized molecules relevant to pharmaceutical development and materials science.

Core Mechanism: Electrophilic Addition via a Cyclic Bromonium Ion

The bromination of 2-butene-1,4-diol is a classic example of an electrophilic addition reaction. The electron-rich carbon-carbon double bond acts as a nucleophile, attacking the bromine molecule. The reaction does not proceed through a simple carbocation intermediate, which would allow for rearrangements and a mixture of stereoisomers. Instead, it involves the formation of a cyclic bromonium ion intermediate.[1] This intermediate is a three-membered ring containing a positively charged bromine atom bonded to both carbons of the original double bond.[1][2]

The reaction mechanism can be summarized in two main steps:

-

Formation of the Bromonium Ion: As the bromine molecule approaches the alkene, the π-electron cloud of the double bond induces a dipole in the Br-Br bond, making the proximal bromine atom electrophilic. The alkene's π-electrons attack this electrophilic bromine, and simultaneously, a lone pair from the bromine atom attacks one of the carbons of the double bond, forming the cyclic bromonium ion. This process displaces a bromide ion (Br⁻).[2]

-

Nucleophilic Attack by Bromide: The newly formed bromide ion then acts as a nucleophile and attacks one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, a process known as backside attack.[2] This leads to the opening of the three-membered ring and the formation of the vicinal dibromide with a specific stereochemistry known as anti-addition.[1][2]

Caption: General mechanism of electrophilic bromination.

Stereochemistry of the Addition

The formation of the cyclic bromonium ion intermediate is crucial as it dictates the stereochemical outcome of the reaction. The anti-addition of the two bromine atoms means that the stereochemistry of the starting alkene (cis or trans 2-butene-1,4-diol) will determine the stereochemistry of the resulting this compound.[1][2]

Bromination of cis-2-Butene-1,4-diol

The bromination of cis-2-butene-1,4-diol results in the formation of a racemic mixture of two enantiomers: (2R,3R)-2,3-dibromo-1,4-butanediol and (2S,3S)-2,3-dibromo-1,4-butanediol.[3] The initial formation of the bromonium ion can occur on either face of the double bond. Subsequent backside attack by the bromide ion at either of the two carbons leads to the two enantiomeric products in equal amounts.

Caption: Formation of a racemic mixture from cis-2-butene-1,4-diol.

Bromination of trans-2-Butene-1,4-diol

In contrast, the bromination of trans-2-butene-1,4-diol yields a single, achiral product: meso-2,3-dibromo-1,4-butanediol.[3] Although the product has two chiral centers, it possesses an internal plane of symmetry and is therefore optically inactive. Similar to the cis-isomer, the reaction proceeds through a bromonium ion, and backside attack by the bromide ion leads to the meso compound regardless of which carbon is attacked.

Caption: Formation of a meso compound from trans-2-butene-1,4-diol.

Experimental Protocols

While specific literature on the bromination of 2-butene-1,4-diol is sparse, detailed protocols exist for the analogous reaction starting from 2-butyne-1,4-diol. The following is a representative procedure adapted from the patent literature that can serve as a starting point for the bromination of 2-butene-1,4-diol.[4] It is recommended to perform small-scale trials to optimize conditions for the specific substrate.

Materials:

-

2-Butene-1,4-diol

-

Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride, or water)

-

Sodium sulfite or sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-butene-1,4-diol in a suitable inert solvent and cool the solution in an ice bath to 0-5 °C.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent dropwise to the stirred diol solution. Maintain the temperature below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: General experimental workflow for the bromination of 2-butene-1,4-diol.

Quantitative Data

The following table summarizes key quantitative data for the product, this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂O₂ | [6] |

| Molecular Weight | 247.91 g/mol | [6] |

| Melting Point | 88-90 °C | |

| Boiling Point | 148-150 °C at 1.5 mmHg | |

| CAS Number | 20163-90-0 | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methine protons (CH-Br) and the methylene protons (CH₂-OH), as well as the hydroxyl protons. The chemical shifts and coupling patterns will be dependent on the stereochemistry of the molecule.

-

-CH(Br)-: Expected to be a multiplet.

-

-CH₂(OH): Expected to be a multiplet, likely a doublet of doublets due to coupling with the adjacent methine proton and the hydroxyl proton (if not exchanged with D₂O).

-

-OH: A broad singlet, which will disappear upon addition of D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals:

-

-CH(Br)-: Carbon attached to bromine.

-

-CH₂(OH): Carbon attached to the hydroxyl group.

-

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A C-Br stretching absorption is expected in the fingerprint region (typically 500-600 cm⁻¹).

This guide provides a detailed framework for understanding and performing the bromination of 2-butene-1,4-diol. For specific applications, further optimization of the experimental protocol may be necessary.

References

Reactivity of 2,3-Dibromo-1,4-butanediol in Nucleophilic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,3-dibromo-1,4-butanediol in nucleophilic substitution reactions. Due to the presence of two secondary bromine atoms and adjacent hydroxyl groups, this molecule exhibits complex reactivity, influenced by the nature of the nucleophile, reaction conditions, and stereochemistry. This document collates available data on reaction pathways, including direct substitution and intramolecular cyclization, presents quantitative data in structured tables, details experimental protocols for key transformations, and provides visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a versatile chemical intermediate possessing two electrophilic carbon centers and two nucleophilic hydroxyl groups. This unique structure allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions. The reactivity of the C-Br bonds is central to its utility in synthesizing a range of functionalized 1,4-butanediol derivatives. These derivatives are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.

The presence of vicinal bromine atoms and flanking hydroxyl groups introduces several key considerations for its reactivity:

-

Stereochemistry: The molecule contains two chiral centers, leading to different diastereomers (e.g., (2R,3R), (2S,3S), and meso forms). The stereochemical outcome of substitution reactions is a critical aspect of its chemistry.

-

Intramolecular Reactions: The proximate hydroxyl groups can act as intramolecular nucleophiles, leading to the formation of cyclic ethers, such as epoxides.

-

Competing Reactions: Elimination reactions can compete with substitution, particularly under basic conditions.

This guide will delve into these aspects, providing a detailed analysis of the factors governing the reactivity of this compound.

General Principles of Nucleophilic Substitution at Secondary Carbons

The carbon-bromine bonds in this compound are at secondary positions. Nucleophilic substitution at secondary alkyl halides can proceed through two primary mechanisms: the S(_N)1 and S(_N)2 pathways.

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center.[1][2]

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. This intermediate is then attacked by the nucleophile. The S(_N)1 mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. This pathway typically leads to a mixture of stereoisomers (racemization).[3]

The choice between these mechanisms is influenced by the nucleophile's strength, the solvent's properties, and the stability of the potential carbocation intermediate.

Reactivity with Various Nucleophiles

The reaction of this compound with different nucleophiles can lead to a variety of substituted products. The following sections summarize the expected reactivity based on general principles of nucleophilic substitution.

Oxygen Nucleophiles (e.g., Hydroxide, Alkoxides)

With strong oxygen nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻), both substitution and elimination reactions are possible. The reaction with hydroxide ions, typically from sodium or potassium hydroxide in an ethanol/water mixture, can lead to the formation of 2,3-butane-1,2,3,4-tetraol through a double S(_N)2 reaction.[1] However, under these conditions, intramolecular cyclization to form an epoxide is a significant competing reaction.

dot

Caption: Reaction pathways of this compound with hydroxide.

Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, such as primary and secondary amines, are expected to react via an S(_N)2 mechanism to yield the corresponding 2,3-diamino-1,4-butanediol derivatives. The azide ion (N₃⁻) is an excellent nucleophile and is expected to displace both bromide ions efficiently to form 2,3-diazido-1,4-butanediol. This diazido compound can then be reduced to the corresponding diamine.

Sulfur Nucleophiles (e.g., Thiolates, Sulfide)

Sulfur nucleophiles are generally considered "soft" and are excellent for S(_N)2 reactions. Thiolates (RS⁻) and the sulfide ion (S²⁻) are expected to react readily with this compound to produce 2,3-dithio-1,4-butanediol derivatives or cyclic thioethers, respectively.[4]

Quantitative Data on Nucleophilic Substitution Reactions

A comprehensive search of the scientific literature reveals a notable scarcity of specific quantitative data (yields and kinetic information) for nucleophilic substitution reactions of this compound. However, data from related reactions and general principles can be used to predict outcomes. The following table summarizes expected products and potential yields based on the reactivity of similar substrates.

| Nucleophile | Reagent Example | Expected Major Product | Probable Mechanism | Predicted Yield Range | Notes |

| Hydroxide | NaOH | 2,3,4-Trihydroxy-1-butanol / 3,4-Epoxy-1,2-butanediol | S(_N)2 / Intramolecular | Moderate to High | Product distribution is highly dependent on reaction conditions (temperature, solvent, concentration).[1] |

| Azide | NaN₃ | 2,3-Diazido-1,4-butanediol | S(_N)2 | High | A common and efficient method for introducing amino groups after reduction. |

| Amine (Primary) | R-NH₂ | 2,3-Di(alkylamino)-1,4-butanediol | S(_N)2 | Moderate to High | Steric hindrance of the amine can affect the reaction rate. |

| Thiolate | R-SNa | 2,3-Di(alkylthio)-1,4-butanediol | S(_N)2 | High | Sulfur nucleophiles are very effective for S(_N)2 reactions. |

| Cyanide | NaCN | 2,3-Dicyano-1,4-butanediol | S(_N)2 | Moderate | The resulting dinitrile can be a precursor to dicarboxylic acids or diamines. |

Experimental Protocols

Detailed experimental protocols for the nucleophilic substitution reactions of this compound are not widely published. However, a general procedure for a typical S(_N)2 reaction can be adapted from protocols for similar substrates.

General Procedure for the Synthesis of 2,3-Diazido-1,4-butanediol

This protocol is a representative example of a double nucleophilic substitution on this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,3-diazido-1,4-butanediol.

-

The crude product can be purified by column chromatography on silica gel.

dot

Caption: General workflow for nucleophilic substitution on this compound.

Intramolecular Reactivity: Epoxide Formation

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form an epoxide. This reaction is typically promoted by a base, which deprotonates one of the hydroxyl groups, turning it into a more potent alkoxide nucleophile. This internal nucleophile can then attack one of the adjacent carbon atoms bearing a bromine atom in an intramolecular S(_N)2 reaction, leading to the formation of a three-membered epoxide ring.

dot

Caption: Mechanism of intramolecular epoxide formation.

The formation of the epoxide is often a competing pathway in reactions with external nucleophiles, especially under basic conditions. To favor intermolecular substitution, it is often necessary to protect the hydroxyl groups before carrying out the nucleophilic substitution reaction.

Conclusion

This compound is a valuable substrate for a range of nucleophilic substitution reactions, offering a pathway to diverse 2,3-disubstituted-1,4-butanediol derivatives. Its reactivity is primarily governed by the principles of S(_N)2 reactions at secondary carbon centers, with a strong dependence on the nature of the nucleophile and the reaction conditions. A key feature of its chemistry is the potential for intramolecular cyclization to form epoxides, a reaction that can compete with intermolecular substitution. While specific quantitative data in the literature is limited, the general principles outlined in this guide provide a solid framework for predicting the outcomes of its reactions and for designing synthetic strategies. Further research to quantify the yields and kinetics of its reactions with a broader range of nucleophiles would be highly beneficial to the scientific community.

References

Thermodynamic Properties of 2,3-Dibromo-1,4-butanediol: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of 2,3-Dibromo-1,4-butanediol. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental and computational methodologies for determining its thermodynamic characteristics. Data for the parent compound, 1,4-butanediol, is provided as a baseline for comparison and estimation.

Introduction to this compound

This compound is a halogenated derivative of butanediol. The introduction of bromine atoms into the butanediol backbone significantly influences its physical and chemical properties, including its reactivity, polarity, and, consequently, its thermodynamic behavior. Understanding these properties is crucial for its application in various fields, including as an intermediate in organic synthesis and potentially in drug development.

Physicochemical Properties

While comprehensive thermodynamic data for this compound is scarce in publicly available literature, some fundamental physical properties have been reported, primarily by commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₄H₈Br₂O₂ | - |

| Molecular Weight | 247.91 g/mol | - |

| Melting Point | 88-90 °C | Sigma-Aldrich |

| Boiling Point | 148-150 °C at 1.5 mmHg | Sigma-Aldrich |

Thermodynamic Data of 1,4-Butanediol (for comparison)

To provide a reference point, the thermodynamic properties of the parent compound, 1,4-butanediol, are presented below. These values, obtained from the NIST WebBook, can serve as a basis for estimating the properties of its brominated derivative.[1][2][3]

| Thermodynamic Property | Value | Units |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -503 ± 2 | kJ/mol |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -427 ± 3 | kJ/mol |

| Liquid Phase Heat Capacity (Cp, 298.15 K) | 200.1 | J/mol·K |

| Enthalpy of Fusion (at 293.58 K) | 18.7 | kJ/mol |

| Entropy of Fusion (at 293.58 K) | 63.72 | J/mol·K |

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[4]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically around 1 gram) of the compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to around 30 atm) to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

-

Calculation: The heat of combustion is calculated using the temperature change and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the air initially in the bomb) and the heat of combustion of the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.[5]

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.[6][7][8][9]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the material is hermetically sealed in a sample pan (crucible). An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature range.

-

Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. Three separate runs are typically performed:

-

Baseline: Both the sample and reference pans are empty to measure the instrumental baseline.

-

Standard: A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.

-

Sample: The sample of interest is run.

-

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.[8]

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. Group contribution methods, such as that developed by Benson, can be used to estimate the enthalpy of formation, entropy, and heat capacity by summing the contributions of individual functional groups within the molecule. More advanced quantum mechanical calculations can also be employed for higher accuracy.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for determining the thermodynamic properties of a compound like this compound.

Caption: Workflow for Thermodynamic Property Determination.

Potential Chemical Reactions

Diols can undergo various reactions, and the presence of bromine atoms in this compound will influence its reactivity. One general reaction of vicinal diols is oxidation, which can lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

Caption: Oxidative Cleavage of a Vicinal Diol.

This guide provides a framework for approaching the thermodynamic characterization of this compound. While direct data is currently lacking, the methodologies described herein are standard practices in physical chemistry and can be applied to obtain the necessary thermodynamic parameters for research and development purposes.

References

- 1. 1,4-Butanediol [webbook.nist.gov]

- 2. 1,4-Butanediol [webbook.nist.gov]

- 3. 1,4-Butanediol (CAS 110-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Comprehensive Review of the Synthesis of 2,3-Dibromo-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthetic methodologies for 2,3-dibromo-1,4-butanediol, a valuable intermediate in organic synthesis. The document outlines various synthetic pathways, presents detailed experimental protocols, and summarizes quantitative data to facilitate comparison and replication.

Introduction

This compound is a key building block in the synthesis of various organic compounds and pharmaceutical intermediates. Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a wide range of chemical transformations. This review focuses on the primary synthetic routes to this compound, providing a comparative analysis of different methodologies.

Synthetic Pathways

The synthesis of this compound and its immediate precursor, 2,3-dibromo-2-butene-1,4-diol, primarily involves the bromination of unsaturated C4 diols. The choice of starting material and reaction conditions significantly influences the yield, purity, and stereochemistry of the final product.

Synthesis from 2-Butyne-1,4-diol

A common and direct method for the synthesis of 2,3-dibromo-2-butene-1,4-diol is the bromination of 2-butyne-1,4-diol. This reaction is typically carried out in an aqueous medium.[1] The process involves the electrophilic addition of bromine to the triple bond of 2-butyne-1,4-diol.

Synthesis of 2,3-Dibromo-2-butene-1,4-diol from 2-Butyne-1,4-diol.

An alternative approach involves the in-situ generation of bromine from a bromide and a bromate salt in the presence of an acid, which then reacts with 2-butyne-1,4-diol.[2] This method offers advantages in terms of safety and handling of reagents.

In-situ Bromination of 2-Butyne-1,4-diol.

Synthesis from 1,4-Butynediol with Subsequent Purification

Another patented method describes the addition of bromine to 1,4-butynediol in the presence of sulfuric acid to control the pH, followed by crystallization and purification steps to obtain a high-purity product.[3]

Multi-step Synthesis and Purification of this compound.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Butyne-1,4-diol[1]

-

Preparation of Reactants : Prepare an aqueous solution of 2-butyne-1,4-diol with a concentration of about 20% to 45%.

-

Reaction Setup : Place the 2-butyne-1,4-diol solution in a reaction vessel equipped with a stirrer and a means for temperature control.

-

Bromination : Slowly add bromine to the aqueous solution. The molar ratio of bromine to 2-butyne-1,4-diol should be approximately 0.9 to 1.1.

-

Temperature Control : Maintain the reaction temperature between -10°C and 100°C, with a preferred range of 5°C to 25°C, using an external coolant.

-

Product Precipitation : The solid product, 2,3-dibromo-2-butene-1,4-diol, precipitates from the solution as it is formed.

-

Isolation : Recover the product by filtering the solid from the reaction mixture.

Protocol 2: In-situ Bromination of 2-Butyne-1,4-diol[2]

-

Preparation of Aqueous Solution : Dissolve 2-butyne-1,4-diol, a bromide salt (e.g., sodium bromide), and a bromate salt (e.g., sodium bromate) in water.

-

Temperature Adjustment : Adjust the temperature of the mixture to between 10°C and 30°C.

-

Acid Addition : Slowly add dilute sulfuric acid dropwise to the aqueous mixture over a period of 1 to 4 hours per mole of 2-butyne-1,4-diol.

-

Reaction Continuation : After the addition of sulfuric acid is complete, continue to stir the reaction mixture for 10 to 120 minutes.

-

Product Isolation : Collect the precipitated product by suction filtration.

-

Purification : Recrystallize the solid product from water and dry to obtain white crystals of (E)-2,3-dibromo-2-butene-1,4-diol.

Protocol 3: Synthesis with pH Control and Purification[3]

-

Addition Reaction : Add equimolar amounts of 1,4-butynediol and bromine to a reaction vessel. Adjust the pH to between 1 and 3 using sulfuric acid.

-

Reaction Conditions : Maintain the reaction temperature between -5°C and 1°C for 6 to 9 hours.

-

Crude Product Isolation : After the reaction, dehydrate the mixture to obtain the crude 2,3-dibromo-1,4-butylene glycol product.

-

Crystallization and Purification : Purify the crude product by crystallization from absolute ethanol.

-

Drying : Perform vacuum drying on the purified product for 3 to 5 hours at a temperature between 25°C and 35°C to yield the final product.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited literature for the synthesis of this compound and its precursor.

Table 1: Reaction Conditions for the Synthesis of 2,3-Dibromo-2-butene-1,4-diol

| Parameter | Method 1 (Direct Bromination)[1] | Method 2 (In-situ Bromination)[2] |

| Starting Material | 2-Butyne-1,4-diol | 2-Butyne-1,4-diol |

| Brominating Agent | Elemental Bromine | Sodium Bromide, Sodium Bromate, Sulfuric Acid |

| Solvent | Water | Water |

| Molar Ratio (Bromine:Diol) | 0.9 - 1.1 : 1 | - |

| Molar Ratio (Diol:NaBr:NaBrO3) | - | 1.2 : 2.08 : 0.42 |

| Temperature | -10°C to 100°C (preferred 5°C to 25°C) | 10°C to 30°C |

| Reaction Time | Not specified | 1.5 - 2 hours (acid addition) + 40 - 60 min |

| Yield | Excellent yields | 63% - 72% |

| Product Purity | High purity | Melting point: 115.3-116.3°C |

Table 2: Reaction Conditions for the Synthesis of this compound

| Parameter | Method 3 (pH Control)[3] |

| Starting Material | 1,4-Butynediol |

| Brominating Agent | Bromine |

| pH | 1 - 3 (adjusted with Sulfuric Acid) |

| Molar Ratio (Bromine:Diol) | 1 : 1 |

| Temperature | -5°C to 1°C |

| Reaction Time | 6 - 9 hours |

| Purification | Crystallization from absolute ethanol |

| Drying | Vacuum drying at 25°C - 35°C for 3-5 hours |

| Product Purity | 98.2% - 99.8% |

Conclusion

The synthesis of this compound and its unsaturated precursor can be achieved through various methods, primarily involving the bromination of C4 diols. The choice of methodology depends on factors such as desired purity, yield, safety considerations, and available starting materials. The direct bromination of 2-butyne-1,4-diol in an aqueous medium provides a straightforward route with high yields. The in-situ generation of bromine offers a safer alternative. For achieving very high purity, a multi-step process involving controlled pH and subsequent purification steps is effective. This review provides researchers and professionals with a detailed guide to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 2. CN109020783B - A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 3. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

Methodological & Application

The Versatile Role of 2,3-Dibromo-1,4-butanediol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-butanediol is a valuable and versatile bifunctional building block in organic synthesis. Its vicinal dibromides and terminal primary alcohol functionalities allow for a range of chemical transformations, making it a key precursor for the synthesis of various acyclic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, supported by quantitative data and procedural diagrams.

Key Applications

The primary utility of this compound in organic synthesis lies in its role as a precursor to:

-

1,3-Butadiene-1,4-diol and its derivatives: Through dehalogenation reactions.

-

Heterocyclic compounds: By reacting with various nucleophiles to form nitrogen-, sulfur-, and phosphorus-containing rings.

-

Diepoxides: Via intramolecular cyclization reactions.

These applications are critical in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates.

Experimental Protocols and Data

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of 2-butyne-1,4-diol.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-butyne-1,4-diol in an equal molar amount of water.

-

Add sulfuric acid to adjust the pH of the solution to between 1 and 3.

-

Cool the mixture to a temperature between -5°C and 1°C.

-

Slowly add an equimolar amount of bromine to the solution while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture for 6 to 9 hours.

-

The resulting crude product is then subjected to dehydration.

-

Purify the crude product by crystallization from absolute ethanol.

-

Dry the purified product under vacuum at a temperature between 25°C and 35°C for 3 to 5 hours to yield this compound as a white crystalline solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Purity of final product | 98.2% - 99.8% | [1] |

| Reaction Temperature | -5°C to 1°C | [1] |

| Reaction Time | 6 - 9 hours | [1] |

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Synthesis of Nitrogen-Containing Heterocycles

This compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines, which are important structural motifs in many biologically active compounds. While direct reaction protocols with this compound are not extensively detailed in readily available literature, a general synthetic strategy involves the reaction of a related diol, 1,4-butanediol, with ammonia and hydrogen over a catalyst.[2] A similar transformation can be envisioned for the dibrominated analog, where the bromine atoms would be displaced by the nitrogen nucleophile.

Conceptual Experimental Protocol:

-

A mixture of this compound, ammonia, and hydrogen is passed through a heated reactor containing a suitable catalyst (e.g., a fused iron catalyst).[2]

-

The reaction is conducted in the gas phase at elevated temperatures and pressures.

-

The product stream is condensed and collected.

-

The components of the catalysate are separated and purified using techniques such as distillation and chromatography.

Expected Reaction Pathway:

Caption: Synthesis of Substituted Pyrrolidines.

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is an active area of research due to their diverse biological activities.[3][4] While specific examples utilizing this compound are not prevalent, the reactivity of the C-Br bonds suggests its potential as a substrate for reactions with sulfur nucleophiles to form thiophenes or other sulfur heterocycles. A general approach for synthesizing sulfur heterocycles involves the reaction of organic substrates with sulfur monochloride.[3][4]

Conceptual Experimental Protocol:

-

This compound is dissolved in an appropriate solvent.

-

A sulfur source, such as sodium sulfide or sulfur monochloride in the presence of a base, is added to the solution.

-

The reaction mixture is stirred, potentially with heating, to facilitate the cyclization reaction.

-

The product is isolated through extraction and purified by chromatography or crystallization.

Proposed Reaction Scheme:

Caption: Synthesis of Substituted Thiophenes.

Synthesis of Phosphorus-Containing Heterocycles

Phosphorus heterocycles are of significant interest in medicinal chemistry and materials science.[5][6][7][8][9] The synthesis of these compounds often involves the reaction of a dihaloalkane with a phosphorus nucleophile. This compound, with its two reactive bromide atoms, is a potential candidate for the synthesis of phospholane derivatives.

Conceptual Experimental Protocol:

-

A primary phosphine or a phosphine derivative is reacted with a strong base to generate a phosphide anion.

-

This compound is added to the solution of the phosphide anion.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, to allow for the nucleophilic substitution and cyclization to occur.

-

The resulting phosphorus heterocycle is isolated and purified.

Proposed Reaction Pathway for Phospholane Synthesis:

Caption: Synthesis of Substituted Phospholanes.